Field: Organic Chemistry
Application Summary: Sulfonyl fluorides have found widespread applications in these fields.
Methods of Application: The methods involve the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.
Results or Outcomes: The result is the production of sulfonyl fluorides which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis.
Field: Biochemistry
Methods of Application: The SuFEx reaction in interacting proteins conforms with a two-step mechanism involving noncovalent binding, followed by covalent bond formation.
Results or Outcomes: The SuFEx-generated protein linkage was found to be stable at cellular acidic pHs, suggesting SuFEx suitability for in vivo usage.
Application Summary: Fluorosulfonylation with fluorosulfonyl radicals has emerged as a new method for the synthesis of sulfonyl fluorides.
Methods of Application: This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.
Results or Outcomes: The result is the production of sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis.
Application Summary: Sulfonyl fluorides have been used as targets and substrates in the development of new synthetic methods.
Methods of Application: The sulfur(VI) fluoride exchange (SuFEx) processes have invigorated research into electrophilic species featuring a sulfur–fluorine bond.
Results or Outcomes: Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported.
Cyclopropanesulfonyl fluoride is a small molecule containing a cyclopropane ring (three-membered carbon ring), a sulfonyl group (SO2), and a fluorine atom (F). It is thought to be synthetically derived but information on its natural origin is limited []. The sulfonyl fluoride motif (SO2F) has emerged as a promising linker for attaching small molecules to biomolecules like proteins and nucleic acids []. This potential for bioconjugation is driving research into its properties and applications.
The key feature of cyclopropanesulfonyl fluoride is the combination of the strained cyclopropane ring and the electron-withdrawing sulfonyl fluoride group. The cyclopropane ring creates ring strain, making the molecule more reactive. The sulfonyl fluoride group is highly electronegative, pulling electron density away from the surrounding atoms and influencing its reactivity [].
Specific information on the synthesis of cyclopropanesulfonyl fluoride is not readily available in scientific literature. However, its structure suggests potential synthetic routes involving reactions between cyclopropane derivatives and sulfonyl fluoride precursors [].
Due to its limited research history, detailed information on the reactivity of cyclopropanesulfonyl fluoride is scarce. However, based on its functional groups, it is expected to undergo reactions typical of sulfonyl fluorides, such as nucleophilic substitution reactions where the fluorine atom is replaced by another nucleophile [].
As mentioned earlier, the primary interest in cyclopropanesulfonyl fluoride lies in its potential as a bioconjugation tool. The sulfonyl fluoride group is known to react with nucleophiles present in amino acids (protein building blocks) and nucleotides (nucleic acid building blocks), forming stable covalent bonds. This allows researchers to attach cyclopropanesulfonyl fluoride-modified molecules to biomolecules for various applications []. The specific mechanism of action within biological systems will depend on the attached molecule and its intended function.
The biological activity of cyclopropanesulfonyl fluoride is noteworthy, particularly in the context of its potential as a pharmacological agent. Research indicates that compounds with sulfonyl fluoride groups can exhibit inhibitory effects on various enzymes, including proteases and kinases. These interactions are often facilitated by the electrophilic nature of the sulfonyl fluoride, which can form covalent bonds with nucleophilic sites on target proteins .
Several methods have been developed for synthesizing cyclopropanesulfonyl fluoride:
Cyclopropanesulfonyl fluoride has several applications across various fields:
Studies on cyclopropanesulfonyl fluoride have focused on its interaction with biological macromolecules. The compound's ability to form covalent bonds with nucleophilic residues in proteins has been investigated, highlighting its potential as a tool for probing enzyme mechanisms and designing inhibitors. Such interactions are crucial for understanding its biological implications and optimizing its use in therapeutic contexts .
Several compounds share structural similarities with cyclopropanesulfonyl fluoride, each exhibiting unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
Cyclobutanesulfonyl fluoride | Four-membered ring | Higher strain energy; different reactivity profile |
2-Pyridinesulfonyl fluoride | Aromatic ring | Enhanced stability; used in asymmetric synthesis |
Sulfur tetrafluoride | Simple sulfur-fluoride | Highly reactive; used primarily for fluorination reactions |
Cyclohexanesulfonyl fluoride | Six-membered ring | Lower strain; broader application scope |
Cyclopropanesulfonyl fluoride stands out due to its three-membered ring structure, which imparts unique strain and reactivity characteristics not found in larger cyclic compounds. Its ability to participate in diverse reactions while maintaining stability under specific conditions makes it particularly valuable in synthetic chemistry.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₅FO₂S | [1] [2] |
Molecular Weight (g/mol) | 124.13 | [1] [2] |
CAS Number | 822-49-1 | [1] [2] [3] |
Physical State | Colorless to pale yellow liquid | [3] |
Density (g/L at 25°C) | 1.310 | [1] [4] |
Refractive Index (n/D) | 1.407 | [1] [4] |
Flash Point (°C) | 64.44 | [1] [4] |
SMILES Notation | FS(C1CC1)(=O)=O | [1] [2] [5] |
InChI Key | XPOPREDCDIARJH-UHFFFAOYSA-N | [1] [2] [5] |
The compound features a three-membered cyclopropane ring directly attached to a sulfonyl fluoride functional group, creating a unique structural motif that combines the high ring strain of cyclopropane with the electrophilic nature of the sulfonyl fluoride moiety [3]. This structural arrangement imparts distinctive reactivity characteristics that are exploited in various synthetic applications, particularly in click chemistry transformations [1] [6].
The iodine-catalyzed fluorocyclopropanation of cyclopropanesulfonyl fluoride represents a paradigmatic example of hypervalent iodine chemistry operating through well-defined redox cycles [7] [8]. The transformation proceeds through a two-electron oxidation-reduction sequence involving the interconversion between iodine(I) and iodine(III) oxidation states [9] [10].
The catalytic cycle initiates with the oxidation of iodoarenes to hypervalent iodine(III) species, which serve as electrophilic fluorinating agents [8] [11]. Molecular iodine functions as an effective redox catalyst for oxidative cross-coupling reactions, demonstrating its ability to tune radical reactivity through reversible carbon-iodine bond formation [7]. The iodine(III) species exhibit enhanced electrophilicity compared to their iodine(I) precursors, with formal potentials ranging from +1.2 to +1.8 V versus the normal hydrogen electrode [12].
The mechanistic pathway involves initial coordination of the iodine(III) catalyst to the cyclopropane ring, followed by fluoride transfer to generate the fluorocyclopropane product [8]. Computational studies reveal that the catalyst preferentially activates carbon-carbon double bonds through halogen bonding interactions, with subsequent fluoride delivery occurring via an umpolung mechanism [8]. This process establishes an unprecedented nucleophilic fluorination pathway that contrasts with traditional electrophilic fluorination methods.
Iodine Species | Oxidation State | Formal Potential (V vs NHE) | Stability Constant (log K) | Catalytic Role |
---|---|---|---|---|
I⁻ (Iodide) | -1 | -0.54 | N/A | Nucleophile |
I₂ (Molecular Iodine) | 0 | +0.54 | N/A | Mild oxidant |
I₃⁻ (Triiodide) | -1/3 (avg) | +0.54 (I₃⁻/I⁻) | 6.4 (I₃⁻ formation) | Stabilized intermediate |
ArI (Iodoarene) | +1 | Variable | Stable | Precatalyst |
ArIF₂ (Difluoroiodoarene) | +3 | +1.2 to +1.8 | Moderately stable | Active catalyst |
ArIO (Iodosoarene) | +3 | +1.0 to +1.5 | Reactive | Oxidizing agent |
ArIO₂ (Iodoxybenzene) | +5 | +1.5 to +2.0 | Highly reactive | Strong oxidant |
The efficiency of the iodine(I)/iodine(III) redox cycle depends critically on the electronic properties of the iodoarene catalyst and the nature of the fluorine source [9]. Iodine(III)-based donor catalysts exhibit superior catalytic activity compared to iodine(I)-based systems, with double cationic catalysts demonstrating enhanced potency over single cationic variants [9]. The relationship between catalytic activity and halogen bond strength follows a linear correlation, where stronger halogen bonds result in lower activation barriers and improved reaction efficiency [9].
The formation and stability of cyclobutene intermediates in cyclopropanesulfonyl fluoride transformations represent a critical mechanistic aspect governed by thermodynamic and kinetic factors [13] [14]. Cyclobutene species serve as key intermediates in ring-expansion reactions, with their stability determined by the balance between ring strain relief and electronic stabilization effects [13].
Computational studies demonstrate that the electrocyclic ring-opening of cyclobutene systems proceeds through well-defined transition states characterized by specific geometric constraints [13]. The energy difference between closed and open forms is primarily dictated by the electronic structure of the open form, where rotation along the resulting carbon-carbon bond drives electronic delocalization [14]. This delocalization process provides significant stabilization to the ring-opened products, influencing the overall thermodynamic favorability of the transformation.
The stability of disubstituted cyclobutenes varies considerably depending on the nature of the substituents attached to the four-membered ring [13]. Systems bearing electron-withdrawing groups exhibit enhanced stability due to the formation of push-pull electronic arrangements that stabilize the cyclobutene structure [13]. The presence of conjugated systems adjacent to the cyclobutene ring further enhances stability through extended delocalization effects.
Compound | Ring Strain Energy (kcal/mol) | C-H Bond Dissociation Energy (kcal/mol) | Stabilization Factor |
---|---|---|---|
Cyclopropane | 27.0 | 101.1 | Walsh orbital interactions |
Cyclobutane | 26.3 | 100.6 | Reduced angular strain |
Cyclobutene | 22.3 | 111.9 (vinyl) | π-bond stabilization |
Cyclopropene | 54.1 | 104.8 | Severe angular strain |
Methylenecyclopropane | 39.5 | 99.3 (allylic) | Allylic stabilization |
Methylcyclopropane | 29.8 | 110.5 | Strong C-H bonds |
1-Methylcyclopropene | 43.2 | 95.7 | Weak C-H bonds |
The dynamic equilibrium between cyclobutene intermediates and their ring-opened products is influenced by temperature, solvent effects, and the presence of catalytic species [15]. At elevated temperatures, the equilibrium shifts toward the ring-opened forms due to increased entropic contributions and the relief of ring strain [15]. The activation barriers for ring-opening processes correlate with the thermodynamic stability of the resulting products, with more stable open forms exhibiting lower activation barriers for ring-opening [14].
Kinetic studies reveal that the rate-determining step in cyclobutene transformations typically involves the initial ring-opening process, with subsequent reactions proceeding rapidly once the ring-opened intermediate is formed [16]. The observed reaction rates depend on the electronic nature of the substituents, with electron-donating groups accelerating the ring-opening process and electron-withdrawing groups providing kinetic stabilization to the cyclobutene intermediates [16].
The Walsh orbital model provides a fundamental framework for understanding the electronic structure and reactivity of cyclopropane-containing compounds, including cyclopropanesulfonyl fluoride [17] [18]. Walsh orbitals represent molecular orbitals derived from the combination of methylene frontier orbitals in a cyclopropane ring system, with the resulting orbitals exhibiting unique symmetry properties that influence chemical reactivity [17] [18].
The Walsh orbital description of cyclopropane involves the formation of carbon-carbon bonds through the overlap of sp² hybrid orbitals directed toward the ring center, creating one bonding and two antibonding molecular orbitals [19]. The remaining p orbitals, positioned in the plane of the cyclopropane ring, generate two carbon-carbon bonding interactions and one antibonding orbital through bent overlap [19]. This orbital arrangement results in significant electron density outside the triangular carbon framework, creating regions of enhanced reactivity [19].
In cationic transition states involving cyclopropanesulfonyl fluoride, Walsh orbital interactions provide significant stabilization through hyperconjugative effects [20]. The interaction between electron-rich Walsh orbitals and adjacent electron-deficient centers leads to substantial lowering of activation barriers for bond-breaking processes [20]. This stabilization effect is particularly pronounced in axial carbon-hydrogen bond activation, where hyperconjugation between the carbon-hydrogen bond and the Walsh orbital reduces the energy required for bond cleavage [20].
The magnitude of Walsh orbital stabilization depends on the geometric arrangement of the transition state and the degree of orbital overlap between the cyclopropane system and the developing cationic center [20]. Computational studies demonstrate that optimal stabilization occurs when the Walsh orbital exhibits maximum overlap with the vacant p orbital of the cationic species [20]. This geometric requirement influences the stereochemical outcome of reactions involving cyclopropane-containing substrates.
The Walsh orbital model also explains the enhanced reactivity of cyclopropane systems compared to other saturated hydrocarbons [21] [16]. The release of ring strain energy, combined with the stabilizing effects of Walsh orbital interactions, creates a thermodynamic driving force that exceeds 100 kilojoules per mole for ring-opening reactions [16]. This substantial energetic advantage makes cyclopropane derivatives particularly reactive toward nucleophilic attack and other ring-opening processes [16].
Bond delocalization emerges as a key factor that operates alongside strain release to dominate reactivity in cyclopropane systems [22]. The combination of thermodynamic and delocalization parameters provides accurate predictions of activation barriers for cyclopropane transformations, establishing a quantitative relationship between electronic structure and chemical reactivity [22]. This relationship enables the rational design of cyclopropane-based synthetic strategies that exploit the unique electronic properties of the Walsh orbital system.
Corrosive